molecular formula C16H17NO3S B2940878 Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate CAS No. 477567-57-0

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate

Cat. No.: B2940878
CAS No.: 477567-57-0
M. Wt: 303.38
InChI Key: UBHKXAVIZKGUDL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a methyl group at position 3, a 2-phenylacetamido moiety at position 5, and an ethyl ester at position 2. Thiophene derivatives are particularly valued for their electronic properties and bioactivity, often serving as intermediates in synthesizing pharmaceuticals or functional materials .

The synthesis of such compounds typically involves cyclization reactions or functionalization of preformed thiophene cores. For example, analogous derivatives like ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate are synthesized via acetylation and boron trifluoride-mediated reactions, yielding products with distinct substituent patterns .

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-phenylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-20-16(19)15-11(2)9-14(21-15)17-13(18)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHKXAVIZKGUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Properties/Applications References
Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate C₁₇H₁₈N₂O₃S 3-Me, 5-PhCH₂CONH Not reported Potential bioactive intermediate
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate C₁₃H₁₂O₅S 3-Me, 5-OH, 4,7-diketone 153–156 Synthetic intermediate for quinones
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S 3-Me, 5-AcNH, 4-COOEt Not reported Crystal structure studied
Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate C₁₅H₁₂Cl₃NO₃S 3-ClCH₂CONH, 5-2,4-Cl₂Ph Not reported Halogenated bioactive derivative
Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate C₁₈H₂₀N₄O₃S 4-CN, 3-(EtOCH=N), 5-PhNH Not reported Precursor to thienopyrimidines

Key Observations:

Substituent Diversity: The presence of electron-withdrawing groups (e.g., cyano, chloroacetamido) enhances reactivity in cross-coupling reactions or biological targeting . Bulky substituents like 2-phenylacetamido or dichlorophenyl groups may improve lipophilicity, impacting membrane permeability in drug design .

Synthetic Yields: Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate is synthesized with a moderate yield (54%), reflecting challenges in introducing multiple functional groups .

Biological Relevance: Halogenated derivatives (e.g., chloroacetamido, dichlorophenyl) are often explored for antimicrobial or anticancer activity due to their electrophilic reactivity .

Pharmacological Potential

  • Thienopyrimidine Precursors: Derivatives with cyano and ethoxymethyleneamino groups serve as intermediates for thienopyrimidines, which exhibit kinase inhibitory activity .
  • Antimicrobial Agents : Chloro-substituted analogues show promise in preliminary antimicrobial assays, likely due to halogen-induced membrane disruption .

Biological Activity

Introduction

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivative class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure

The compound features a thiophene ring substituted with a phenylacetamido group and an ethyl ester, which contributes to its biological activity. The general structure can be represented as follows:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing the Gewald reaction, where sulfur condenses with an α-methylene carbonyl compound and an α-cyano ester.
  • Amide Formation : Reacting phenylacetic acid with an amine under dehydrating conditions to introduce the phenylacetamido group.
  • Esterification : Converting the carboxylic acid to the ethyl ester using ethanol in the presence of an acid catalyst.

This compound exhibits various biological effects through its interaction with multiple molecular targets. The compound's mode of action includes:

  • Enzyme Inhibition : It may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind to specific receptors, influencing various biochemical pathways.

Biological Effects

The compound has been associated with several biological activities:

  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation through various pathways.
  • Anti-inflammatory Properties : Shown effectiveness in reducing inflammation in preclinical models.
  • Antimicrobial Activity : Exhibits activity against a range of bacterial strains, including resistant strains like MRSA .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiophene derivatives, this compound was found to possess significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects, particularly against resistant strains .

CompoundMIC (µg/mL)Target Organism
This compound3.90Staphylococcus aureus
This compound>100Escherichia coli

Anticancer Properties

Research has indicated that this compound can induce apoptosis in cancer cells. In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison was made with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
Methyl 3-methyl-5-(2-thienyl)acetamido thiophene-2-carboxylateModerateLow

This table illustrates that while this compound shows high anticancer activity, other derivatives may exhibit varying levels of efficacy against microbial targets.

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